Yadanzioside G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H48O18 |

|---|---|

Molecular Weight |

768.8 g/mol |

IUPAC Name |

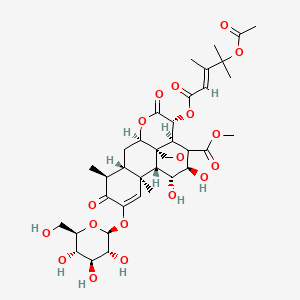

methyl (1R,2S,3R,6R,8S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate |

InChI |

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14?,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36?/m0/s1 |

InChI Key |

YNYBTCKMNHXXGZ-WWXKCPBUSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Yadanzioside G: A Technical Overview of its Origin, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside G, a naturally occurring quassinoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, natural source, and detailed methodologies for the isolation and characterization of this compound. All quantitative data are presented in a structured format for clarity and comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the workflows and logical relationships involved in the study of this compound.

Origin and Natural Source

This compound is a secondary metabolite produced by the plant Brucea javanica (L.) Merr., a member of the Simaroubaceae family.[1][2] This plant, commonly known as "Ya-dan-zi" in traditional Chinese medicine, is primarily found in tropical and subtropical regions of Asia, including China, Indonesia, and Malaysia.[1] The compound is predominantly located in the fruits and seeds of Brucea javanica.[1][2] Quassinoids, the class of compounds to which this compound belongs, are recognized as the main bioactive constituents of this plant, contributing to its various reported pharmacological activities.[1]

Quantitative Data

While the initial report on the isolation of this compound did not specify the yield, subsequent studies on the chemical constituents of Brucea javanica have provided quantitative data for various quassinoids. The concentration of these compounds can vary depending on the geographical origin, harvesting time, and the specific part of the plant used for extraction. A comprehensive analysis of the phytochemical profile of Brucea javanica seeds is crucial for understanding the relative abundance of this compound.

Table 1: Quassinoid Content in Brucea javanica

| Compound | Plant Part | Extraction Solvent | Reported Yield/Concentration | Reference |

| Bruceine A | Seeds | Methanol (B129727) | 0.005% | (Yoshimura et al., 1985) |

| Bruceine B | Seeds | Methanol | 0.003% | (Yoshimura et al., 1985) |

| Bruceine C | Seeds | Methanol | 0.002% | (Yoshimura et al., 1985) |

| This compound | Seeds | Methanol | Not explicitly reported in the initial study | (Yoshimura et al., 1985) |

Note: The yields of many quassinoids, including this compound, are often low, necessitating efficient extraction and purification techniques.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process encompassing extraction, fractionation, and purification, followed by structural elucidation using spectroscopic techniques. The following protocols are based on the original report by Yoshimura et al. (1985) and other related literature on quassinoid isolation from Brucea javanica.

Extraction and Fractionation

-

Plant Material Preparation: Air-dried and powdered seeds of Brucea javanica are used as the starting material.

-

Defatting: The powdered seeds are first defatted by extraction with a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents.

-

Extraction: The defatted material is then extracted exhaustively with methanol (MeOH) at room temperature. The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, typically chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The quassinoid glycosides, including this compound, are expected to be enriched in the more polar fractions (EtOAc and n-BuOH).

Purification

The fraction containing this compound is subjected to a series of chromatographic techniques for purification:

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction is first chromatographed on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Chromatography: Fractions containing the target compound are further purified by reversed-phase column chromatography (e.g., using octadecylsilyl (ODS) silica gel) with a methanol-water gradient system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase column to yield pure this compound.

Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| HR-FAB-MS | Molecular formula established as C₃₆H₄₈O₁₈. |

| ¹H NMR | Signals corresponding to a glucose moiety, a complex quassinoid aglycone with characteristic olefinic and methine protons. |

| ¹³C NMR | Resonances confirming the presence of 36 carbons, including those of the glucose unit and the tetracyclic triterpene core. |

Visualizations

Logical Relationship of this compound Origin

Caption: Origin of this compound.

Experimental Workflow for Isolation

References

Yadanzioside G: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, has a long history in traditional Chinese medicine for treating various ailments, including cancer.[1][2] Modern phytochemical investigations have revealed that the therapeutic effects of Brucea javanica are largely attributable to a class of bitter triterpenoids known as quassinoids.[1][3] Among the numerous quassinoids isolated from this plant, Yadanzioside G, a quassinoid glycoside, has garnered attention for its potential biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and what is known about the biological activity of this compound, with a focus on its relevance to cancer research.

Discovery and Structural Elucidation

This compound was first isolated from the seeds of Brucea javanica by a team of Japanese researchers, Toshiro Sakaki and Shin Yoshimura, in the mid-1980s.[4][5] Its discovery was part of a broader investigation into the chemical constituents of this medicinally important plant, which led to the identification of a series of new quassinoid glycosides named yadanziosides.[5][6]

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, which are standard procedures in natural product chemistry. While the original detailed data from the 1984 publication by Sakaki et al. is not fully available in the public domain, the general methodology would have involved the following:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound. This compound has a molecular formula of C36H48O18.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH), esters (C=O), and glycosidic linkages (C-O-C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule, including the complex stereochemistry of the quassinoid core and the nature and attachment point of the sugar moiety.

The structure was determined to be a highly oxygenated triterpenoid (B12794562) glycoside, characteristic of the quassinoids found in the Simaroubaceae family.

Isolation from Brucea javanica

The isolation of this compound from the seeds of Brucea javanica is a multi-step process involving extraction and chromatography. The general workflow, based on typical phytochemical isolation procedures for quassinoids, is outlined below.

Experimental Protocol: Isolation of this compound

1. Plant Material and Extraction:

- Dried and powdered seeds of Brucea javanica are subjected to solvent extraction.

- A common method involves initial defatting with a non-polar solvent like hexane (B92381) to remove lipids.

- The defatted material is then extracted with a more polar solvent, typically methanol (B129727) or ethanol (B145695), to isolate the glycosides and other polar compounds.

2. Solvent Partitioning:

- The crude methanol or ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and n-butanol.

- Quassinoid glycosides like this compound are expected to partition into the more polar fractions, particularly the n-butanol fraction.

3. Chromatographic Purification:

- The n-butanol fraction is subjected to a series of chromatographic separations to isolate the individual compounds.

- Column Chromatography: The fraction is first separated on a silica (B1680970) gel or a reversed-phase (C18) column using a gradient solvent system (e.g., a mixture of chloroform and methanol, or methanol and water).

- High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the initial column chromatography are further purified using preparative or semi-preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase, to yield the pure compound.

4. Purity Assessment:

- The purity of the isolated this compound is confirmed by analytical HPLC and by its spectroscopic data (NMR, MS).

Below is a diagram illustrating the general workflow for the isolation of this compound.

Quantitative Data

| Property | Data |

| Molecular Formula | C36H48O18 |

| Molecular Weight | 768.75 g/mol |

| Source | Seeds of Brucea javanica |

| Compound Class | Quassinoid Glycoside |

Biological Activity and Mechanism of Action

Antileukemic Potential

Initial studies on the newly isolated yadanziosides, including this compound, revealed their potential as antileukemic agents.[5] This is consistent with the known cytotoxic and anticancer properties of many quassinoids isolated from Brucea javanica.[1][7] While specific studies detailing the antileukemic activity of this compound are limited, the broader class of quassinoids from this plant has been shown to be potent inducers of apoptosis in various cancer cell lines.[8]

Putative Signaling Pathway

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on studies of other structurally related quassinoids from Brucea javanica, a plausible mechanism involves the induction of apoptosis through the modulation of key cellular signaling pathways.[8][9] Other quassinoids, such as Bruceine D, have been shown to induce apoptosis in leukemia cells by targeting the PI3K/Akt and MAPK/ERK pathways.[8] These pathways are critical for cell survival and proliferation, and their inhibition can lead to programmed cell death.

The proposed mechanism of action for this compound in leukemia cells is depicted in the following diagram. It is important to note that this is a putative pathway based on the activity of related compounds and requires experimental validation for this compound itself.

Conclusion and Future Directions

This compound is a noteworthy quassinoid glycoside from Brucea javanica with reported antileukemic potential. While its initial discovery and isolation have been documented, further research is needed to fully characterize its biological activities and elucidate its precise mechanism of action. For drug development professionals and researchers, this compound represents a promising lead compound that warrants further investigation. Future studies should focus on:

-

Detailed in vitro and in vivo studies: To confirm its antileukemic activity and evaluate its efficacy and toxicity in animal models.

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: To synthesize analogs of this compound with improved potency and selectivity.

The exploration of natural products like this compound from traditional medicinal plants such as Brucea javanica continues to be a valuable avenue for the discovery of new anticancer agents.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Yadanzioside G: Physical and Chemical Properties

Yadanzioside G is a naturally occurring quassinoid and terpenoid that has been isolated from Brucea javanica.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, biological activities, and generalized experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and application in research settings.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₈O₁₈ | [1][3] |

| Molecular Weight | 768.76 g/mol | [1][3][4] |

| CAS Number | 95258-17-6 | [1][3][4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥98% by HPLC | [3] |

| Solubility | Soluble in DMSO | [3] |

| Predicted Relative Density | 1.51 g/cm³ | [1] |

Storage and Stability:

For long-term preservation of its chemical integrity, this compound should be stored under specific conditions:

-

Powder: -20°C for up to 3 years.[1] It should be kept away from direct sunlight.[1]

-

In solvent (e.g., DMSO): -80°C for up to 1 year.[1]

Biological Activity

This compound has demonstrated notable biological activities that are of significant interest in pharmacological research.

Antipancreatic Cancer Activity

In vitro studies have shown that this compound exhibits activity against pancreatic cancer cell lines. In experiments using PANC-1 and SW1990 cells, this compound displayed inhibitory effects.[1] The IC₅₀ value for PANC-1 cells was determined to be 60 μg/mL after 72 hours of treatment.[1]

Anti-tuberculosis Potential

This compound is an inhibitor of the InhA enzyme (Mycobacterium enoyl acyl carrier protein reductase), which is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1][2] This inhibitory action suggests its potential as a lead compound for the development of new anti-tuberculosis drugs.[1][2]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the following sections outline generalized methodologies for the isolation, purification, and spectroscopic analysis of this compound and similar natural products.

General Workflow for Isolation and Analysis

The isolation and characterization of this compound from its natural source, Brucea javanica, typically follows a multi-step process.

Spectroscopic Analysis

Structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons to assemble the complete molecular structure.[6]

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition.

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Data Acquisition: High-resolution mass spectrometry (HR-MS) is typically used to obtain an accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which allows for the unambiguous determination of the molecular formula.[6]

3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.[6]

-

Data Acquisition: The spectrum is recorded to identify characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages.[6]

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound in pancreatic cancer are not detailed in the available literature, many anti-cancer agents derived from natural products exert their effects through pathways like the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is common in cancer.

Disclaimer: The following diagram represents a generalized MAPK/ERK signaling pathway. The specific interactions of this compound with the components of this pathway have not been experimentally confirmed and require further investigation.

Further research is necessary to elucidate the precise mechanisms of action and the specific molecular targets of this compound. This will be critical for its potential development as a therapeutic agent.

References

- 1. This compound | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]

- 2. amsbio.com [amsbio.com]

- 3. This compound supplier | CAS 95258-17-6 | AOBIOUS [aobious.com]

- 4. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Yadanzioside G molecular formula and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside G, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a detailed overview of the molecular characteristics, biological activities, and methodologies relevant to the study of this compound. The information presented herein is intended to support further research and development efforts in the fields of oncology and natural product chemistry.

Molecular Profile

This compound is a structurally intricate natural product belonging to the quassinoid class of terpenoids. Its defining features include a highly oxygenated picrasane (B1241345) skeleton linked to a glycosidic moiety.

Molecular Formula and Molecular Weight

A fundamental aspect of any chemical entity is its precise molecular composition. For this compound, these details are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |

| Molecular Weight | 768.76 g/mol | [1] |

Biological Activity

Preliminary studies on crude extracts of Brucea javanica, which contain this compound among other quassinoids, have indicated cytotoxic effects against various cancer cell lines. While research specifically isolating the activity of this compound is ongoing, the broader class of quassinoids from this plant has demonstrated significant anti-cancer properties.

Cytotoxicity in Pancreatic Cancer

An alcohol extract derived from the fruit of Brucea javanica, known to contain this compound and other related quassinoids, has shown notable cytotoxicity against pancreatic adenocarcinoma cell lines.[2] This suggests that this compound may contribute to the observed anti-proliferative effects. Further investigation is required to determine the specific IC₅₀ value and the full cytotoxic profile of purified this compound.

Experimental Protocols

The study of this compound necessitates a range of experimental techniques, from its initial isolation from natural sources to the evaluation of its biological effects.

Isolation and Purification of Quassinoids from Brucea javanica

The following is a generalized protocol for the extraction and isolation of quassinoids, including this compound, from the seeds of Brucea javanica. This process typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Extraction:

-

Air-dried and powdered seeds of Brucea javanica are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Partitioning:

-

The residue is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The fraction containing the quassinoid glycosides (often the ethyl acetate or n-butanol fraction) is subjected to repeated column chromatography.

-

Typical stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).

-

Elution is performed using a gradient of solvents, such as a chloroform-methanol or methanol-water mixture.

-

-

Purification:

-

Final purification of individual compounds like this compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

Cytotoxicity Assay

To evaluate the anti-proliferative effects of this compound on cancer cells, a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed.

Protocol:

-

Cell Culture:

-

Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

-

MTT Assay:

-

Following incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Data Acquisition:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

-

Logical Workflow for this compound Research

The progression of research on this compound can be visualized as a logical workflow, from its discovery to the elucidation of its therapeutic potential.

Workflow for the research and development of this compound.

Conclusion

This compound represents a promising natural product with potential applications in cancer therapy. This guide has provided a foundational understanding of its molecular properties, initial evidence of its biological activity, and key experimental protocols for its study. Further dedicated research is essential to fully characterize its mechanism of action, evaluate its efficacy and safety in preclinical models, and ultimately explore its potential as a therapeutic agent. The provided workflows and protocols offer a framework for researchers to build upon in their investigation of this intriguing molecule.

References

- 1. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of invasive pancreatic cancer: restoring cell apoptosis by activating mitochondrial p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Yadanzioside G in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G, a complex quassinoid found in the plant Brucea javanica (L.) Merr., has garnered significant interest within the scientific community for its potential therapeutic properties. As with many intricate natural products, understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel enzymatic tools. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating available data with established principles of terpenoid biochemistry. While the complete pathway remains to be fully elucidated, this document synthesizes the known initial steps and proposes a putative route to this compound, supported by evidence from related biosynthetic pathways. This guide also details relevant experimental protocols and presents available quantitative data to serve as a resource for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 decanortriterpenoid glycoside, is believed to originate from the ubiquitous precursor of all terpenoids, 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages: the formation of the protolimonoid core, the extensive oxidative modifications of this core to form the quassinoid skeleton, and the final glycosylation step.

Stage 1: Formation of the Protolimonoid Intermediate, Melianol

Recent studies have illuminated the early steps of quassinoid biosynthesis, revealing a shared evolutionary origin with limonoids[1]. The initial reactions are catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases, leading to the formation of the key protolimonoid intermediate, melianol.

-

Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, undergoes a complex cyclization reaction catalyzed by a dedicated oxidosqualene cyclase (OSC) to form the initial triterpenoid (B12794562) scaffold.

-

Oxidation by Cytochrome P450s: The triterpenoid scaffold is then sequentially oxidized by two cytochrome P450 monooxygenases (CYPs) to yield melianol. These enzymes are responsible for introducing hydroxyl groups and facilitating rearrangements of the carbon skeleton.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Yadanzioside G and other Quassinoids from Brucea javanica

Introduction

Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is a well-known traditional Chinese medicine, where it is referred to as "Ya-dan-zi".[1] Traditionally, it has been used to treat conditions like amoebic dysentery, malaria, and cancer.[1][2] Modern phytochemical investigations have revealed that the primary bioactive constituents of B. javanica are tetracyclic triterpene quassinoids.[1][3] These compounds are responsible for the plant's diverse pharmacological effects, including potent antitumor, antimalarial, and anti-inflammatory activities.[1][4] Among the numerous quassinoids isolated, this compound, along with compounds like Brusatol and Bruceantin, has garnered significant scientific interest.[2][5] This document provides a comprehensive overview of the chemistry, biological activities, and experimental methodologies related to these important natural products.

Data Presentation: Physicochemical and Biological Activities

The quassinoids from Brucea javanica exhibit a wide range of biological activities. The following tables summarize the key quantitative data available for this compound and other prominent quassinoids from this species.

Table 1: Physicochemical Properties of Selected Quassinoids from Brucea javanica

| Compound | Molecular Formula | Key Characteristics / Solubility | Source |

| Yadanzioside F | C₃₂H₄₄O₁₆ | A quassinoid glycoside. Soluble in ethanol (B145695) (20 mg/mL). | [6] |

| Brusatol | C₂₆H₂₈O₁₁ | A triterpene lactone. Comprises approximately 0.3% of the fruit content. | [4][7] |

| Brucein A | C₂₆H₃₂O₁₁ | A natural quassinoid, also known as Dihydrobrusatol. | [8] |

| Brucein D | C₂₀H₂₆O₉ | A Notch inhibitor. | [8] |

| Bruceantin | C₂₈H₃₆O₁₁ | A quassinoid with antileukemic and antiprotozoal activities. | [8] |

| This compound | Not specified in results | An antileukemic quassinoid glycoside. | [2][5] |

| Yadanzioside P | C₂₈H₃₈O₁₄ | An antileukemic quassinoid glycoside. | [3][8] |

Table 2: Cytotoxic and Anticancer Activities of Quassinoids from Brucea javanica

| Compound | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Notes | Source |

| Brusatol | PANC-1 (Pancreatic) | 0.36 µmol/L | Inhibits Nrf2 pathway, sensitizing cells to chemotherapy. | [4] |

| SW1990 (Pancreatic) | 0.10 µmol/L | Induces apoptosis via JNK/p38 MAPK activation and NF-κB/STAT3 inhibition. | [4] | |

| Bruceoside D | CCRF-CEM (Leukemia) | Potent Inhibitor | A microtubule polymerization inhibitor. | [8] |

| A549 (Non-small cell lung) | Potent Inhibitor | [8] | ||

| OVCAR-3 (Ovarian) | Potent Inhibitor | [8] | ||

| Brucein D | Various human cancer cells | Not specified | A Notch inhibitor that induces apoptosis. | [8] |

| Compound 7 | MCF-7 (Breast) | 0.063 - 0.182 µM | Induces apoptosis via the intrinsic mitochondrial pathway. | [9] |

| MDA-MB-231 (Breast) | 0.081 - 0.238 µM | [9] | ||

| Compound 6, 8-11, 13, 14 | HCT-8, HepG2, BGC-823, A549, SKVO3 | 0.12 - 9.3 µM | Exhibited cytotoxicity against five human tumor cell lines. | [10][11] |

| Yadanziosides (general) | Leukemic cells | Active | Yadanziosides A, B, C, D, E, F, G, H, I, J, L, and P have shown antileukemic activity. | [5][8] |

Table 3: Other Biological Activities of Quassinoids from Brucea javanica

| Compound(s) | Biological Activity | Metric | Value / Result | Source |

| Yadanzioside I | Anti-Tobacco Mosaic Virus (TMV) | IC₅₀ | 4.22 µM | [8] |

| Compounds 8 and 10 | Anti-inflammatory (NO production inhibition) | IC₅₀ | 1.9 µM and 5.0 µM, respectively | [10][11] |

| 20-hydroxyyadanzigan & 5 others | Anti-complement (Classical Pathway) | CH₅₀ | 0.032 - 0.075 mg/mL | [12][13] |

| 20-hydroxyyadanzigan & 5 others | Anti-complement (Alternative Pathway) | AP₅₀ | 0.061 - 0.118 mg/mL | [12][13] |

| Brucein A, B, C, Brusatol, etc. | Lipolysis Stimulation | - | Active at nanomolar concentrations in adipocytes. | [14] |

| Bruceantin | Antimalarial, Anti-amoebic | - | Strong activity reported. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used for the study of quassinoids from B. javanica.

General Protocol for Extraction and Isolation

The isolation of quassinoids from B. javanica is a multi-step process involving extraction, fractionation, and chromatography.

-

Plant Material: Dried, mature fruits or seeds of Brucea javanica are ground into a fine powder.[15][16]

-

Extraction: The powdered material is typically extracted sequentially or directly with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH), often using ultrasonic-assisted extraction to improve efficiency.[15][16]

-

Fractionation: The crude extract (e.g., methanol extract) is suspended in water and partitioned successively with different organic solvents. This separates compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are subjected to various chromatographic techniques to isolate individual compounds. This usually involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform initial separation.

-

High-Performance Liquid Chromatography (HPLC): A C18 column is commonly used for the final purification and quantification of compounds like brusatol, bruceoside A, and bruceoside B.[16]

-

-

Structural Elucidation: The structures of new or isolated compounds are determined using extensive spectroscopic methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and sometimes single-crystal X-ray diffraction for confirmation.[9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The isolated quassinoids are dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Data Analysis: A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[9]

Anti-Tobacco Mosaic Virus (TMV) Assay (Half-Leaf Method)

This assay evaluates the potential of compounds to inhibit viral replication in plants.[17]

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a TMV suspension.

-

Compound Application: One half of each inoculated leaf is treated with a solution of the test compound (e.g., Yadanzioside I), while the other half is treated with a control solution (e.g., solvent only).

-

Incubation: The plants are kept under controlled conditions (light, temperature) for several days to allow for the development of local lesions, which appear as small necrotic spots where the virus has replicated.

-

Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.

-

Inhibition Calculation: The percentage of viral inhibition is calculated based on the reduction in the number of lesions on the treated half compared to the control half. The IC₅₀ value can be determined by testing a range of concentrations.[8][17]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 3. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yadanzioside F | Natural product | TargetMol [targetmol.com]

- 7. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quassinoids from seeds of Brucea Javanica and their anticomplement activities [agris.fao.org]

- 14. Quassinoids in Brucea javanica are potent stimulators of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Yadanzioside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside G, a quassinoid isolated from Brucea javanica, has demonstrated notable cytotoxic activity, particularly against P-388 lymphocytic leukemia cells. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, consolidating available data into a structured format. It includes a detailed, generalized experimental protocol for cytotoxicity assessment, quantitative data from reported studies, and hypothesized signaling pathways based on the known mechanisms of related compounds from Brucea javanica. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Brucea javanica (L.) Merr. is a plant recognized in traditional medicine for its diverse therapeutic properties, including anticancer and anti-inflammatory effects.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous quassinoids, a class of bitter terpenoids known for their potent biological activities.[3] Among these is this compound, a compound that has shown promising cytotoxic effects in preliminary screenings. This guide focuses on the initial biological evaluation of this compound, providing a framework for further in-depth studies.

Quantitative Data Presentation

The primary reported biological activity of this compound is its cytotoxicity against murine P-388 lymphocytic leukemia cells. The following table summarizes the key quantitative finding.

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound | P-388 Lymphocytic Leukemia | Cytotoxicity (ED₅₀) | 7.49 µmol/L | [2] |

Experimental Protocols

While the specific experimental details for the initial screening of this compound are not exhaustively documented in readily available literature, a standard protocol for determining the cytotoxicity of a natural product compound against a leukemia cell line, such as the MTT assay, is provided below. This protocol is a generalized representation and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal effective concentration (ED₅₀ or IC₅₀) of this compound required to inhibit the proliferation of P-388 lymphocytic leukemia cells.

Materials:

-

This compound

-

P-388 murine lymphocytic leukemia cell line

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: P-388 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested during their logarithmic growth phase, and a cell suspension is prepared. Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment and recovery.

-

Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The ED₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Hypothesized Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be elucidated, it is plausible that it shares signaling pathways with other bioactive quassinoids from Brucea javanica, such as brusatol (B1667952) and bruceine D. These compounds are known to modulate pathways involved in cell survival, proliferation, and inflammation.

References

- 1. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications | MDPI [mdpi.com]

Potential Therapeutic Targets of Ginsenosides: A Technical Guide for Drug Development

Introduction

Ginsenosides (B1230088), a class of steroid glycosides and triterpene saponins, are the primary active constituents of ginseng (Panax ginseng), a medicinal plant with a long history of use in traditional Asian medicine.[1] Modern pharmacological research has identified a broad spectrum of biological activities for various ginsenosides, including immunomodulatory, antioxidative, anti-inflammatory, and anticancer effects.[2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of ginsenosides, focusing on their applications in oncology and inflammatory diseases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Effects of Ginsenosides

Ginsenosides have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and cellular responses involved in inflammation.[1][4] Their mechanisms of action often involve the regulation of inflammatory mediators and the polarization of macrophages.

Modulation of Inflammatory Mediators

Several ginsenosides, including Rg1, Rg3, and Rf, have been shown to suppress the production of pro-inflammatory cytokines and enzymes in various cell models.[1] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, these ginsenosides can reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][5] The inhibition of these molecules helps to mitigate the inflammatory cascade.

Macrophage Polarization

Ginsenosides can influence the polarization of macrophages, which are key regulators of inflammation. They can promote the switch from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1] This shift contributes to the resolution of inflammation and tissue repair.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of ginsenosides are mediated through the modulation of several key signaling pathways. The NF-κB and MAPK (p38, ERK, JNK) pathways are critical in the inflammatory response, and their inhibition by ginsenosides leads to a downstream reduction in the expression of inflammatory genes.[5][6]

Anticancer Effects of Ginsenosides

Ginsenosides have emerged as promising candidates in cancer therapy due to their ability to modulate multiple signaling pathways involved in tumor growth, proliferation, metastasis, and apoptosis.[3][7]

Induction of Apoptosis and Cell Cycle Arrest

Ginsenoside Rg3 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[7][8] It can modulate the expression of key proteins involved in these processes, such as the Bcl-2 family proteins and cyclins.

Inhibition of Metastasis and Angiogenesis

The metastatic cascade, involving cell migration, invasion, and angiogenesis, is a major target for cancer therapy. Ginsenoside Rg3 has been reported to inhibit the migration and invasion of cancer cells and suppress angiogenesis.[8]

Synergistic Effects with Chemotherapy

An important aspect of ginsenoside research is their potential to enhance the efficacy of conventional chemotherapy drugs and reduce their side effects.[3][7][8] This synergistic effect could lead to improved therapeutic outcomes for cancer patients.

Signaling Pathways in Anticancer Action

The anticancer effects of ginsenosides are mediated through a complex network of signaling pathways. The PI3K/AKT pathway, which is crucial for cell survival and proliferation, is a key target.[9] Ginsenosides like Rg1 can modulate this pathway to exert their therapeutic effects.[9]

Quantitative Data on Ginsenoside Activity

The following tables summarize quantitative data from various studies on the biological activities of different ginsenosides.

Table 1: Anti-inflammatory Activity of Ginsenosides

| Ginsenoside | Cell Line | Assay | Concentration | Effect | Reference |

| Rg3 | RAW264.7 | NO Production | Concentration-dependent | Inhibition | [1] |

| Rf | RAW264.7 | IL-1β, IL-6, TNF-α Production | - | Reduction | [1] |

| Rg1 | RAW264.7 | Cell Pyroptosis | - | Significant Inhibition | [4] |

| KRG Extract | HaCaT | TNF-α Secretion | 500 & 1000 µg/ml | Significant Inhibition | [10] |

| KRG Extract | HaCaT | IL-8 Secretion | Dose-dependent | Decrease | [10] |

Table 2: Anticancer Activity of Ginsenosides

| Ginsenoside | Cancer Type | Effect | Mechanism | Reference |

| Rg3 | Various | Antitumor activity | Inhibition of proliferation, metastasis; Induction of apoptosis | [7][8] |

| Rg1 | - | Promotes migratory potential of olfactory ensheathing cells | Enhanced expression of MMP-2, MMP-9, NCAM1 via PI3K/AKT | [9] |

| Rd | Cerebral Ischemia Model | Decreased phosphorylation of tau protein | via PI3K/AKT/GSK-3β axis | [9] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the therapeutic potential of ginsenosides.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages) and HaCaT (human keratinocytes) are commonly used for inflammation studies.[5][10] Various cancer cell lines are used depending on the cancer type being investigated.

-

Treatment: Cells are typically cultured in appropriate media and treated with different concentrations of ginsenosides for specific time periods. For inflammation studies, cells are often stimulated with LPS to induce an inflammatory response.[5][10]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The Griess reagent is used to measure the production of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cytokine Measurement (ELISA): Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium.[10]

-

Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory mediators like iNOS and COX-2, as well as components of signaling pathways (e.g., phosphorylated forms of p38, ERK, JNK, and NF-κB).

Assessment of Anticancer Activity

-

Cell Viability and Proliferation Assays: Assays such as MTT or WST-1 are used to assess the effect of ginsenosides on cancer cell viability and proliferation.

-

Apoptosis Assays: Apoptosis can be detected and quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.

-

Cell Migration and Invasion Assays: The wound healing assay and the Transwell invasion assay are commonly used to evaluate the effect of ginsenosides on cancer cell migration and invasion.[11]

-

Western Blot Analysis: This is used to measure the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax), cell cycle regulation (e.g., cyclins, CDKs), and metastasis (e.g., MMPs).

Conclusion

Ginsenosides represent a diverse group of natural compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate multiple signaling pathways, including NF-κB, MAPK, and PI3K/AKT, underscores their promise as lead compounds for the development of novel therapeutics. Further research, including preclinical and clinical studies, is warranted to fully elucidate their mechanisms of action and to translate these promising findings into effective clinical applications. The synergistic potential of ginsenosides with existing therapies also presents an exciting avenue for future drug development strategies.

References

- 1. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect and action mechanisms of traditional herbal formula Gamisoyo-san in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ginsenoside Rg3 in Cancer Research: Current Trends and Future Prospects - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. db-thueringen.de [db-thueringen.de]

- 10. Anti-inflammatory and Anti-oxidative Effects of Korean Red Ginseng Extract in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Preliminary Insights into the Potential Mechanism of Action of Yadanzioside G: A Technical Overview

Disclaimer: As of December 2025, dedicated studies on the specific mechanism of action of Yadanzioside G are not available in the public domain. This technical guide, therefore, presents a preliminary, hypothetical framework based on the well-documented activities of structurally related saponin (B1150181) glycosides, particularly ginsenosides (B1230088), which are known for their diverse pharmacological effects, including anti-cancer properties. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, and to guide future experimental investigations into this compound.

Introduction to this compound and Related Compounds

This compound is a saponin glycoside isolated from Brucea javanica. While its direct molecular targets and signaling pathways remain unelucidated, the broader class of saponin glycosides, especially ginsenosides from the Panax genus, has been extensively studied. These compounds are known to exert anti-tumor effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. This guide will synthesize the existing data on these related compounds to propose a potential mechanistic framework for this compound.

Potential Anti-Cancer Mechanisms

Based on the activities of analogous compounds, the anti-cancer effects of this compound could be mediated through two primary, interconnected processes: induction of programmed cell death (apoptosis) and inhibition of cell proliferation via cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many ginsenosides have been shown to trigger apoptosis in various cancer cell lines. The proposed mechanism often involves the intrinsic (mitochondrial) pathway.

A potential apoptotic pathway initiated by a saponin glycoside is depicted below:

Caption: Proposed Intrinsic Apoptotic Pathway.

Induction of Cell Cycle Arrest

In addition to inducing cell death, inhibiting the proliferation of cancer cells is a key therapeutic strategy. Various ginsenosides have been reported to cause cell cycle arrest at different phases, most commonly at the G0/G1 or G2/M phase, thereby preventing cancer cells from dividing.

A generalized workflow for investigating cell cycle arrest is as follows:

Caption: Experimental Workflow for Cell Cycle Analysis.

Key Signaling Pathways Potentially Modulated by this compound

The induction of apoptosis and cell cycle arrest are often consequences of the modulation of complex signaling networks. Based on studies of related compounds, the PI3K/Akt and MAPK pathways are plausible targets for this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition is a common mechanism for anti-cancer agents.

Caption: Potential Inhibition of the PI3K/Akt Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

Quantitative Data from Studies of Structurally Related Ginsenosides

To provide a quantitative context, the following tables summarize data from studies on various ginsenosides, demonstrating their efficacy in inducing apoptosis and cell cycle arrest in different cancer cell lines. It must be reiterated that these values are for related compounds and not for this compound itself.

Table 1: IC50 Values of Various Ginsenosides in Cancer Cell Lines

| Ginsenoside | Cancer Cell Line | IC50 (µM) | Exposure Time (h) |

| Rg3 | Human Colon Cancer (HT-29) | 50 | 48 |

| Rh2 | Human Leukemia (HL-60) | 25 | 24 |

| Compound K | Human Prostate Cancer (PC-3) | 30 | 72 |

| Rg5 | Human Gastric Cancer (AGS) | 20 | 24 |

Table 2: Effects of Ginsenosides on Cell Cycle Distribution

| Ginsenoside | Cell Line | Concentration (µM) | Phase of Arrest | % of Cells in Arrested Phase |

| Rh2 | Human Breast Cancer (MCF-7) | 30 | G0/G1 | 65.4% |

| Rg3 | Human Lung Cancer (A549) | 50 | G2/M | 45.2% |

| Compound K | Murine Melanoma (B16) | 20 | Sub-G1 (Apoptosis) | 33.7% |

Detailed Methodologies for Key Experiments

Should research on this compound commence, the following standard protocols for key experiments would be applicable.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blotting for Protein Expression

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on structurally similar saponin glycosides provides a strong foundation for future investigation. Preliminary hypotheses suggest that this compound may exert anti-cancer effects by inducing apoptosis via the mitochondrial pathway and causing cell cycle arrest, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Future research should focus on validating these hypotheses through direct in vitro and in vivo studies on this compound. This would involve comprehensive screening against various cancer cell lines, detailed analysis of its effects on apoptosis and the cell cycle, and proteomic and genomic analyses to identify its direct molecular targets and downstream signaling cascades. Such studies are imperative to unlock the potential of this compound as a novel therapeutic agent.

In Silico Prediction of Yadanzioside G Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside G, a quassinoid natural product isolated from Brucea javanica, has demonstrated promising therapeutic potential, notably in anti-pancreatic cancer and anti-tuberculosis applications. Its activity against Mycobacterium tuberculosis is attributed to the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. This technical guide outlines a comprehensive in silico workflow to predict and rationalize the bioactivity of this compound. The methodologies detailed herein encompass molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and molecular dynamics simulations, providing a computational framework for the evaluation of this and other natural products in drug discovery pipelines.

Introduction to this compound

This compound is a complex terpenoid belonging to the quassinoid class of compounds, which are known for their wide range of biological activities. Extracted from the traditional medicinal plant Brucea javanica, this compound has been identified as a potent bioactive molecule. Its chemical structure, characterized by a highly oxygenated and sterically hindered scaffold, presents a unique challenge and opportunity for drug development. The established anti-pancreatic cancer and anti-tuberculosis activities of this compound warrant a deeper investigation into its molecular mechanisms of action, for which in silico methods are particularly well-suited.

Chemical Information for this compound:

| Property | Value |

| PubChem CID | 6436228[1] |

| Molecular Formula | C₃₆H₄₈O₁₈[1] |

| Molecular Weight | 768.8 g/mol [1] |

| IUPAC Name | methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate[1] |

In Silico Analysis of Anti-Tuberculosis Activity

The primary mechanism of this compound's anti-tuberculosis activity is the inhibition of the InhA enzyme, a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. This system is responsible for the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall.[2][3][4]

Signaling Pathway

The inhibition of InhA disrupts the elongation of fatty acids, leading to a compromised cell wall and ultimately bacterial cell death.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

-

Receptor Preparation: The crystal structure of Mycobacterium tuberculosis InhA in complex with an inhibitor (PDB ID: 4R9R) was obtained from the RCSB Protein Data Bank.[5] The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using AutoDockTools.

-

Ligand Preparation: The 3D structure of this compound was obtained from PubChem (CID: 6436228).[1] The ligand was prepared by assigning Gasteiger charges and defining rotatable bonds.

-

Docking Simulation: AutoDock Vina was used for the docking calculations. A grid box was defined to encompass the active site of InhA. The docking was performed with an exhaustiveness of 8.

-

Analysis: The resulting docking poses were analyzed based on their binding energy and interactions with the active site residues.

The following table presents hypothetical binding affinities for this compound with InhA, based on typical values for natural product inhibitors.[6][7][8]

| Compound | Target | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |

| This compound | InhA | -9.2 | 0.15 | Tyr158, Met199, Pro193 |

| Isoniazid (Control) | InhA | -6.5 | 15.2 | Tyr158, Met103 |

| Ethionamide (Control) | InhA | -6.2 | 25.8 | Phe149, Met199 |

In Silico Analysis of Anti-Pancreatic Cancer Activity

While the precise molecular target of this compound in pancreatic cancer is not yet fully elucidated, several key signaling pathways are known to be dysregulated in this disease. These include the KRAS, TGF-β, Wnt/β-catenin, and Notch pathways.[9][10][11][12] A hypothetical in silico screening could target key proteins within these pathways.

Key Signaling Pathways in Pancreatic Cancer

The following diagram illustrates the interconnectedness of major signaling pathways implicated in pancreatic ductal adenocarcinoma (PDAC).

ADMET Prediction

Predicting the ADMET properties of a compound is crucial in the early stages of drug discovery to assess its potential as a drug candidate.

Experimental Protocol

-

Input: The SMILES string for this compound was obtained from PubChem.

-

Prediction Servers: Web-based tools such as SwissADME and pkCSM were utilized to predict a range of physicochemical and pharmacokinetic properties.

-

Analysis: The predicted parameters were evaluated against standard drug-likeness rules (e.g., Lipinski's rule of five) and toxicity profiles.

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for this compound.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 768.8 g/mol | Violation of Lipinski's rule (>500) |

| LogP (octanol/water) | 1.2 | Acceptable lipophilicity |

| H-bond Donors | 8 | Violation of Lipinski's rule (>5) |

| H-bond Acceptors | 18 | Violation of Lipinski's rule (>10) |

| Pharmacokinetics | ||

| GI Absorption | Low | Poor oral bioavailability expected |

| BBB Permeability | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| Hepatotoxicity | Yes | Potential for liver toxicity |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions.

Experimental Protocol

-

System Setup: The docked complex of InhA and this compound from the molecular docking study was used as the starting structure. The complex was solvated in a cubic box of water with counter-ions to neutralize the system.

-

Force Field: The CHARMM36 force field was applied to the protein, and the CGenFF server was used to generate parameters for this compound.

-

Simulation: The simulation was performed using GROMACS. The system was first minimized, followed by NVT and NPT equilibration steps. A production run of 100 ns was then carried out.

-

Analysis: The trajectory was analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Workflow Diagram

Conclusion

The in silico methodologies presented in this guide provide a robust framework for investigating the bioactivity of this compound. The molecular docking studies can elucidate the binding interactions with its known target, InhA, and can be extended to potential targets in pancreatic cancer. ADMET predictions offer an early assessment of the compound's drug-like properties, while molecular dynamics simulations can validate the stability of the ligand-protein interactions. This computational approach allows for a rational, hypothesis-driven exploration of natural product bioactivity, accelerating the drug discovery and development process. Further experimental validation is essential to confirm these in silico findings.

References

- 1. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. Molecular docking and pharmacokinetic studies of bioactive compounds from medicinal plants as promising inhibitory agents against Mycobacterium tuberculosis Enoyl-acyl carrier protein (ACP)-reductase (InhA) | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G, a prominent member of the quassinoid family of terpenoids, is a natural compound isolated from the plant Brucea javanica. This technical guide provides a comprehensive review of the existing literature on this compound and its related compounds, with a focus on its biological activities, mechanisms of action, and experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Biological Activities of this compound and Related Compounds

This compound has demonstrated a range of biological activities, with its anti-pancreatic cancer and potential anti-tuberculosis properties being of significant interest. The cytotoxic effects of this compound and other quassinoids from Brucea javanica have been evaluated against various cancer cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay Type | IC50 Value | Citation |

| This compound | PANC-1 (Pancreatic) | SRB | 60 µg/mL | [1] |

| This compound | SW1990 (Pancreatic) | SRB | > 10 µg/mL | [1] |

| Hot water extract of Brucea javanica | MDA-MB-231 (Breast) | Not Specified | ~50 µg/mL | |

| Quassilactone A | HeLa (Cervical) | Not Specified | 78.95 ± 0.11 µmol/L | |

| Quassilactone B | HeLa (Cervical) | Not Specified | 92.57 ± 0.13 µmol/L |

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Beyond its anti-cancer potential, this compound has been identified as an inhibitor of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[1] This enzyme is a key component in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Inhibition of InhA is a validated strategy for anti-tuberculosis drug development. While the inhibitory activity of this compound against InhA has been reported, specific quantitative data such as the IC50 value are not yet available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key assays used in the evaluation of this compound and related compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., PANC-1, SW1990)

-

Cell culture medium

-

This compound or other test compounds

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01-100 µg/mL) for a specified duration (e.g., 72 hours).[1] Include appropriate controls (vehicle-treated and untreated cells).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Remove the TCA and wash the plates five times with water. Air dry the plates completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

InhA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the InhA enzyme.

Materials:

-

Purified InhA enzyme

-

NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Substrate (e.g., 2-trans-dodecenoyl-CoA)

-

Assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA)

-

This compound or other test compounds

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its anti-cancer effects are still under investigation. However, based on the known mechanisms of other anti-cancer agents and the central role of certain pathways in cancer cell survival and proliferation, several potential targets can be hypothesized.

Hypothesized Anti-Cancer Signaling Pathway of this compound